molecular formula C13H16ClNO2 B1460722 [1-(2-Chlorobenzoyl)piperidin-4-yl]methanol CAS No. 1082906-60-2

[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol

Cat. No. B1460722
CAS RN: 1082906-60-2
M. Wt: 253.72 g/mol
InChI Key: CRGWYHXNXSYVHD-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)piperidin-4-yl]methanol, also known as CBP-4, is an organic compound used in a variety of scientific research applications. CBP-4 has been used in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and as a component of various biochemical and physiological experiments.

Scientific Research Applications

Intermediates in Chemical Synthesis

“[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol” is used as an intermediate in chemical synthesis . Intermediates are compounds that are used in the production of other compounds. In this case, “[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol” could be used to synthesize other chemicals for various applications.

Inhibitory Effects

Structure-activity relationship studies have indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . This suggests that “[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol”, which contains a piperidine ring, could potentially be used in research related to inhibitory effects.

Antiplasmodial Activity

Compounds with a similar structure have been used in research related to antiplasmodial activity . This suggests that “[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol” could potentially have applications in this field.

properties

IUPAC Name

(2-chlorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)13(17)15-7-5-10(9-16)6-8-15/h1-4,10,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGWYHXNXSYVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.